[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid
Description
[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and an acetic acid moiety at position 1. This compound (CAS: 1557626-89-7, MFCD28142403) is notable for its trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)4-9-2-11(10-4)1-3(12)13/h2H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGAIYKTMFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557626-89-7 | |
| Record name | 2-[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvents
Reactions to form the triazole ring system often involve heating reactants in a suitable organic solvent, such as dimethylformamide, at temperatures ranging from 50° to 130°C for 2 to 24 hours until completion. After the reaction, the desired product can be isolated and purified using conventional techniques, such as solvent evaporation, washing with a water-immiscible solvent, and column chromatography if further purification is needed.
Grignard Reagent Application
One approach involves using a Grignard reagent, prepared at subzero temperatures in a dry ether solvent. This is achieved by reacting a perfluoroalkyl iodide (or bromide) with a molar excess of a commercially available Grignard reagent, such as phenylmagnesium bromide. Subsequently, a molar excess of a 1,3-dihaloketone is added, and the resulting mixture is stirred at a low temperature, ideally between -50° to -20°C, until the reaction reaches substantial completion. The reaction is quenched by adding water or acetic acid, and the desired product is then isolated through extraction.
Synthesis of Triazole Thioether Derivatives
The synthesis of 3-amino-5-sulfanyl-1,2,4-triazole derivatives involves multiple steps. For example, 4-((5-Amino-4H-1,2,4-triazol-3-ylthio)methyl)-N-phenylbenzamide can be synthesized using a multi-step process starting with suspending 3-amino-5-sulfanyl-1,2,4-triazole in ethanol and treating it with an aqueous solution of sodium hydroxide. This mixture is stirred at room temperature, followed by the addition of specific compounds (3a–n) and refluxing for 3–4 hours. After cooling, the precipitate is collected, washed with water, and purified by column chromatography using petroleum ether/ethyl acetate as the eluent.
Spectroscopic data for 4-((5-Amino-4H-1,2,4-triazol-3-ylthio)methyl)-N-phenylbenzamide (5a) :
| Property | Value |
|---|---|
| Yield | 78% |
| Melting Point | 175.3–176.9°C |
| 1H-NMR (DMSO-d6) | δ: 12.02 (1H, s), 10.16 (1H, s), 7.88 (2H, d, J=8.4 Hz), 7.74 (1H, t, J=8.0 Hz), 7.46 (2H, d, J=8.0 Hz), 7.28 (2H, t, J=8.4 Hz), 7.19 (2H, s), 7.08 (2H, d, J=7.2 Hz), 4.38 (2H, s) |
| ESI-MS | m/ z: 326.4 (M+H)+ |
| Anal. Calcd | C, 59.06; H, 4.65; N, 21.52 |
| Anal. Found | C, 59.13; H, 4.62; N, 21.49 |
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity:
Research indicates that [3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid exhibits significant antifungal properties, making it a candidate for agricultural fungicides. Its efficacy against various fungal strains has been documented, suggesting potential use in crop protection strategies against fungal pathogens .
Anti-inflammatory and Analgesic Effects:
Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties. Further research is necessary to elucidate the mechanisms underlying these effects and to evaluate its therapeutic potential in treating inflammatory diseases .
Synthesis of Antithrombotics:
The compound has been utilized in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. These compounds are critical for developing new treatments for cardiovascular diseases .
Agricultural Applications
Due to its antifungal properties, [3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid can be employed as an effective fungicide. Its application can enhance crop yields by preventing fungal infections that lead to significant agricultural losses. The compound's unique trifluoromethyl group may also improve its bioavailability and efficacy compared to traditional fungicides .
Organic Synthesis Applications
Catalyst in Organic Reactions:
This compound serves as a valuable building block in organic synthesis. It is particularly useful in the preparation of various derivatives due to its ability to participate in nucleophilic substitutions and other reaction types. For instance, it has been used to synthesize N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156), showcasing its versatility as a synthetic intermediate .
Synthesis Methods:
Common methods for synthesizing [3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid include:
- Reaction with potassium carbonate in N,N-dimethylformamide at elevated temperatures.
- Utilizing various coupling reactions with other functionalized compounds.
These methods allow for variations in yield and purity depending on the specific reaction conditions employed .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways. This can result in various biological effects, such as anti-cancer activity or modulation of immune responses .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular data of [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid with analogous triazole-acetic acid derivatives:
Physicochemical Properties
- Solubility: The trifluoromethyl derivative exhibits lower aqueous solubility compared to methyl or unsubstituted analogs due to increased hydrophobicity . The unsubstituted compound (C₄H₅N₃O₂) is sparingly soluble in water but dissolves in DMSO and methanol with sonication .
- Melting Points :
Comparative Reactivity
- Electron-Withdrawing Effects :
- The -CF₃ group increases the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to methyl (pKa ~3.5–4.0) or phenyl (pKa ~4.0–4.5) derivatives.
- Stability :
- Brominated triazoles may undergo nucleophilic substitution, while trifluoromethyl analogs resist such reactions, enhancing their utility in harsh conditions .
Biological Activity
[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid (CAS No. 1557626-89-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties.
Chemical Structure and Properties
The molecular formula of [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid is C₅H₄F₃N₃O₂, with a molecular weight of 195.10 g/mol. Its structure includes a triazole ring which is known for its biological significance.
Antibacterial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antibacterial properties. For instance, derivatives of triazole have shown minimum inhibitory concentration (MIC) values as low as 0.4 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoromethyl group in [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid may enhance its antibacterial efficacy through improved membrane permeability.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Triazole Derivative 1 | <8 | Saccharomyces cerevisiae |
| Triazole Derivative 2 | 0.4–0.8 | Staphylococcus aureus |
| [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid have shown promising results in inhibiting various cancer cell lines. For example, one study reported an IC₅₀ value of 3.4 µM against HL-60 leukemia cells for a related triazole compound. The mechanism often involves inducing apoptosis through mitochondrial pathways and cell cycle arrest .
| Cell Line | IC₅₀ (µM) | Compound |
|---|---|---|
| HL-60 | 3.4 | Triazole Derivative |
| MDA-MB-231 | 25.1 | Triazole Derivative |
| HEK-293 | 49.6 | Triazole Derivative |
Antifungal Activity
The antifungal properties of triazole compounds are also noteworthy. Research indicates that certain triazoles can inhibit the growth of fungi at low concentrations. The trifluoromethyl group may contribute to increased potency against fungal pathogens by affecting their membrane integrity.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A comparative analysis showed that compounds with a similar structure to [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid exhibited significant antibacterial activity against resistant strains of bacteria.
- Anticancer Trials : In vitro studies indicated that triazole-containing compounds could effectively induce apoptosis in cancer cells while sparing normal cells from toxicity.
Q & A
Basic Question: What are the common synthetic routes for [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid, and how do they differ in selectivity and scalability?
Answer:
The synthesis typically involves two strategies:
- "Buy-in" approach : Alkylation of pre-formed triazole cores (e.g., 3-methyl-1H-1,2,4-triazole) with bromoacetate derivatives. This method often suffers from moderate regioselectivity, requiring chromatographic purification to isolate the desired N-1 isomer .
- Continuous-flow synthesis : A metal-free, two-step process under flow conditions improves atom economy and safety. It avoids hazardous intermediates and achieves higher yields (e.g., 72% for cyclohexyl derivatives) compared to batch methods .
Key parameters affecting selectivity include solvent choice, base strength, and temperature, though studies show limited impact on regioselectivity during alkylation .
Basic Question: What analytical techniques are critical for confirming the structure and purity of [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid derivatives?
Answer:
- Structural confirmation :
- IR spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole rings .
- ¹H NMR : Resolves substituent positions on the triazole ring (e.g., N-1 vs. N-2 alkylation) .
- Elemental analysis : Validates molecular composition .
- Purity assessment :
Advanced Question: How can researchers optimize reaction conditions to minimize hazardous intermediates during large-scale synthesis?
Answer:
- Flow chemistry : Enables safe handling of energetic intermediates (e.g., hydrazine derivatives) through precise temperature and residence time control .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency while reducing side reactions .
- In-line quenching : Neutralizes reactive species immediately post-reaction, mitigating decomposition risks .
Advanced Question: What computational strategies are used to predict the bioactivity and toxicity of [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid derivatives?
Answer:
- Molecular docking : Screens binding affinity to target proteins (e.g., metalloenzymes) using software like AutoDock .
- QSAR models : Correlates substituent effects (e.g., trifluoromethyl groups) with antimicrobial or antifungal activity .
- Toxicity prediction : Tools like ProTox-II evaluate acute toxicity based on structural descriptors, guiding prioritization of low-risk candidates .
Basic Question: What are the primary research applications of this compound in biological systems?
Answer:
- Metal ion binding : Forms stable complexes with Zn²⁺, Cu²⁺, and Fe³⁺, useful for studying metalloprotein interactions .
- Enzyme modulation : Investigates metal-dependent enzyme activity (e.g., phosphatases) by competing with native metal cofactors .
- Drug intermediates : Serves as a precursor for phosphonic acid derivatives with potential antiviral or antifungal properties .
Advanced Question: How do structural modifications (e.g., substituent variations) influence the pharmacological profile of this compound?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Thioacetic acid derivatives : Introducing sulfur atoms increases antifungal activity, as seen in 2-(5-(2,4-dimethoxyphenyl)triazol-3-yl)thioacetic acid .
- Salt formation : Amine salts of thioacetic acids exhibit enhanced solubility and bioavailability .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for triazole-acetic acid derivatives?
Answer:
- Standardized assays : Use consistent protocols (e.g., MIC values for antimicrobial activity) to reduce variability .
- Crystallographic studies : Resolve structural ambiguities (e.g., regiochemistry) that may affect activity .
- Meta-analysis : Compare data across studies to identify trends obscured by experimental noise .
Basic Question: What safety precautions are critical when synthesizing or handling this compound?
Answer:
- Ventilation : Required due to potential release of toxic gases (e.g., HCl during phosphorylation) .
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact with corrosive reagents (e.g., PCl₃) .
- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
